molecular formula C19H20N4O B2385494 1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326889-99-9

1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2385494
CAS No.: 1326889-99-9
M. Wt: 320.396
InChI Key: UEGOIROQUTXAQU-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned appears to contain a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of a complex molecule often involves multiple steps, each of which needs to be optimized for yield and selectivity .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound are studied to understand its reactivity. This can involve studying its reactions with various reagents under different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Antimicrobial Activities

1,4-Disubstituted 1,2,3-triazole derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their potential as antimicrobial agents. These novel compounds showed moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential use in combating microbial infections (Jadhav et al., 2017).

Molecular Interactions

Research on triazole derivatives, including those with similar structural components to the specified compound, has explored their π-hole tetrel bonding interactions. Such studies involve the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, which form self-assembled dimers in the solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. These findings are crucial for understanding the nucleophilic/electrophilic nature of substituents and their influence on interaction energy, highlighting the compound's potential in material science and molecular design (Ahmed et al., 2020).

Synthesis Techniques

The compound and its analogues have been subjects of research focusing on synthesis techniques. Studies include the development of new synthesis methods that are solventless, metal-free, and do not require reducing agents. Such innovative approaches to the synthesis of triazole derivatives, including the antiepileptic drug rufinamide and its analogues, demonstrate the chemical's versatility and potential for the development of new pharmaceuticals or materials with improved environmental and safety profiles (Bonacorso et al., 2015).

Antitumor Activities

Some derivatives of the specified compound have been synthesized and evaluated for their antitumor activities. For example, research has been conducted on compounds with structural similarities, showing distinct effective inhibition on the proliferation of cancer cell lines. These findings suggest the potential application of such compounds in cancer research, offering a foundation for developing new therapeutic agents (Lu et al., 2017).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets, such as proteins or DNA .

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. This can involve studying the compound’s effects on cells in culture (in vitro) and in animals (in vivo) .

Future Directions

The future directions for research on a compound can depend on many factors, including its biological activity, its potential uses, and the current state of knowledge about its properties .

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(2-methylphenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-15-8-10-17(11-9-15)23-13-18(21-22-23)19(24)20-12-16-7-5-4-6-14(16)2/h4-11,13H,3,12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGOIROQUTXAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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